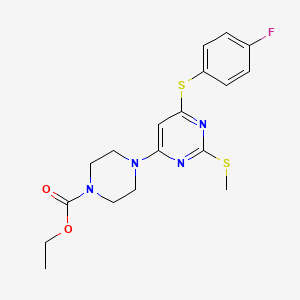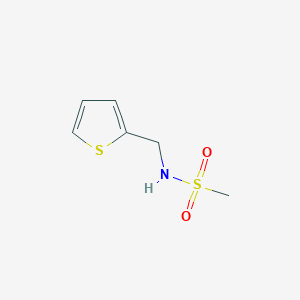![molecular formula C10H8N4O3 B3129285 4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-77-8](/img/structure/B3129285.png)
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
概要
説明
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a nitroaniline group attached to a methylene bridge, which is further connected to a dihydropyrazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-nitroaniline with a suitable methylene donor, such as diethylethoxymethylene malonate. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent like ethanol or 2-propanol. The reaction proceeds via nucleophilic vinyl substitution, where the nitroaniline attacks the methylene donor, forming the desired product after elimination of the ethoxy group .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction mixture is typically acidified with hydrochloric acid and the product is purified by filtration and washing with alcohol. This method ensures a high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Condensation: The methylene bridge can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 4-[(4-aminoanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Complex heterocyclic compounds.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a precursor for the synthesis of quinoline derivatives, which possess antiviral, immunosuppressive, and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as photoprotective agents and cognitive enhancers.
作用機序
The mechanism of action of 4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound can also participate in nucleophilic substitution reactions, leading to the formation of biologically active derivatives. These interactions can modulate various biochemical pathways, including those involved in antiviral and anticancer activities .
類似化合物との比較
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
Diethyl 2-[(4-nitroanilino)methylene]malonate: This compound is also used as a precursor in the synthesis of quinoline derivatives and shares similar synthetic routes and reaction conditions.
4-[(4-aminoanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one: This is a reduced form of the original compound and has different reactivity and applications.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in the synthesis of various biologically active compounds.
特性
IUPAC Name |
4-[(4-nitrophenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-10-7(6-12-13-10)5-11-8-1-3-9(4-2-8)14(16)17/h1-6H,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZPDDODBUDXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CNNC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-pentyl-3-phenylacrylaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B3129219.png)

![5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole](/img/structure/B3129226.png)
![N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B3129237.png)
![Ethyl 4-[2-chloro-5-(trifluoromethyl)anilino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B3129243.png)
![Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B3129247.png)

![Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B3129268.png)
![N-(4-chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3129279.png)
![4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3129280.png)
![methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate](/img/structure/B3129293.png)
![N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine](/img/structure/B3129297.png)
